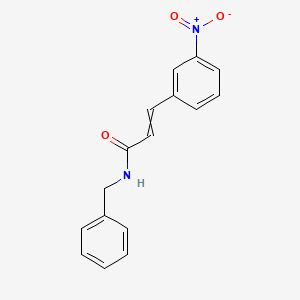

N-benzyl-3-(3-nitrophenyl)prop-2-enamide

Description

N-Benzyl-3-(3-nitrophenyl)prop-2-enamide (CAS: 1085449-49-5) is a cinnamanilide derivative with the molecular formula C₁₆H₁₄N₂O₃ and a molecular weight of 282.30 g/mol. Structurally, it features a propenamide backbone substituted with a benzyl group at the amide nitrogen and a 3-nitrophenyl group at the α,β-unsaturated carbonyl position.

The compound is synthesized via coupling reactions between cinnamic acid derivatives and benzylamine, as exemplified by similar protocols for nitro-substituted analogs (e.g., N-benzyl-3-(4-nitrophenyl)prop-2-enamide in ). Characterization typically involves ¹H/¹³C NMR, IR spectroscopy, and elemental analysis, with melting points ranging between 118–128°C for structurally related compounds .

Properties

Molecular Formula |

C16H14N2O3 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

N-benzyl-3-(3-nitrophenyl)prop-2-enamide |

InChI |

InChI=1S/C16H14N2O3/c19-16(17-12-14-5-2-1-3-6-14)10-9-13-7-4-8-15(11-13)18(20)21/h1-11H,12H2,(H,17,19) |

InChI Key |

MIMUATZTMMEUDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3-nitrophenyl)prop-2-enamide typically involves the reaction of benzylamine with 3-nitrocinnamic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The double bond in the prop-2-enamide moiety can be hydrogenated using hydrogen gas and a suitable catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as alkyl halides, in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: N-benzyl-3-(3-aminophenyl)prop-2-enamide.

Reduction: N-benzyl-3-(3-nitrophenyl)prop-2-enamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group and prop-2-enamide moiety contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Impact Analysis:

- For example, 4-nitro analogs () are more synthetically accessible but may lack optimized bioactivity .

Physicochemical and Commercial Comparison

| Property | This compound | N-Benzyl-3-(4-fluorophenyl)prop-2-enamide | N-Benzyl-3-(4-isobutylphenyl)prop-2-enamide |

|---|---|---|---|

| Molecular Weight | 282.30 g/mol | 255.29 g/mol | 293.40 g/mol |

| logP (Estimated) | ~2.5 | ~3.1 | ~3.6 |

| Melting Point | Not reported | Not reported | Not reported |

| Price (500 mg) | Not commercially listed | $353–$2044.35 | $365–$890 |

| Key Application | Research (potential antiviral) | Research/Pharmaceutical intermediates | Material science/Medicinal chemistry |

Q & A

Q. What are the established synthetic routes for N-benzyl-3-(3-nitrophenyl)prop-2-enamide, and what key reaction conditions optimize yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting halogenated aryl precursors (e.g., 3-bromo- or 3-iodonitrobenzene) with propargylamines in the presence of PdCl₂(PPh₃)₂ and CuI in acetonitrile. Subsequent hydrolysis and purification via column chromatography yield the final product. Critical parameters include temperature control (60–80°C), solvent choice (MeCN or EtOAc), and stoichiometric ratios of catalysts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms structural integrity, particularly the enamide geometry (E/Z configuration via coupling constants). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Thin-Layer Chromatography (TLC) monitors reaction progress. For purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended .

Q. How is the nitro group’s electronic influence on reactivity assessed experimentally?

The nitro group’s electron-withdrawing effects are evaluated through Hammett substituent constants (σ) in kinetic studies. Reactivity in nucleophilic substitution (e.g., SNAr) or reduction (e.g., catalytic hydrogenation to amine derivatives) is measured via comparative reaction rates under controlled conditions (e.g., H₂/Pd-C, 1 atm, EtOH) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Crystallographic analysis using SHELX software (e.g., SHELXL) may encounter issues with disordered nitro or benzyl groups. Strategies include high-resolution data collection (synchrotron sources), twin refinement for twinned crystals, and hydrogen-bonding pattern analysis (graph-set notation) to stabilize packing .

Q. How do steric and electronic factors dictate regioselectivity in functionalization reactions (e.g., alkynylation or sulfonation)?

Computational modeling (DFT calculations) predicts preferential attack sites, while experimental validation involves competitive reactions with regioselective reagents (e.g., alkynylation at the β-position of the enamide). Steric maps derived from X-ray data guide modifications to avoid hindrance from the benzyl group .

Q. What methodologies are employed to investigate its biological activity, particularly enzyme inhibition?

In vitro assays (e.g., fluorescence polarization or SPR) measure binding affinity to target enzymes (e.g., kinases or proteases). Molecular docking (AutoDock Vina) predicts interaction modes, validated by mutagenesis studies. Dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes ensure specificity .

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

Systematic meta-analysis of reaction parameters (solvent polarity, catalyst loading) identifies outliers. Reproducibility tests under standardized conditions (e.g., inert atmosphere, anhydrous solvents) are critical. For bioactivity discrepancies, orthogonal assays (e.g., Western blot vs. enzymatic activity) confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.